5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one
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Overview
Description
[18F]MK-1312 is a positron emission tomography (PET) tracer used for the quantification of metabotropic glutamate receptor subtype 1 (mGluR1) receptor occupancy. This compound is radiolabeled with fluorine-18, a positron-emitting radioisotope, making it suitable for imaging studies in nonhuman primates and potentially in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [18F]MK-1312 involves the nucleophilic displacement of a 2-chloropyridine precursor with [18F]potassium fluoride. This reaction is carried out under specific conditions to ensure the successful incorporation of the fluorine-18 isotope .
Industrial Production Methods: Industrial production of [18F]MK-1312 follows similar synthetic routes but on a larger scale. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound for clinical use .
Chemical Reactions Analysis
Types of Reactions: [18F]MK-1312 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound’s stability and reactivity are crucial for its effectiveness as a PET tracer .
Common Reagents and Conditions: The key reagent used in the synthesis of [18F]MK-1312 is [18F]potassium fluoride. The reaction conditions include controlled temperature and solvent environments to facilitate the nucleophilic substitution process .
Major Products Formed: The primary product formed from the synthesis of [18F]MK-1312 is the radiolabeled PET tracer itself. The reaction’s success is measured by the yield and purity of [18F]MK-1312 .
Scientific Research Applications
[18F]MK-1312 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the distribution and density of mGluR1 receptors in the brain, providing valuable insights into neurological conditions and potential therapeutic targets . The compound’s ability to quantify receptor occupancy makes it a powerful tool for drug development and evaluation .
Mechanism of Action
The mechanism of action of [18F]MK-1312 involves its binding to mGluR1 receptors in the brain. The compound’s fluorine-18 isotope emits positrons, which are detected by PET imaging to visualize receptor distribution. This binding is specific and allows for accurate quantification of mGluR1 receptor occupancy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [18F]MK-1312 include other PET tracers used for imaging mGluR1 receptors, such as [18F]FITM and [11C]LY2428703 .
Uniqueness: What sets [18F]MK-1312 apart from other similar compounds is its high affinity and specificity for mGluR1 receptors. This makes it particularly effective for imaging studies and quantifying receptor occupancy in nonhuman primates and potentially in clinical settings .
Properties
Molecular Formula |
C19H18FN5O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18FN5O/c1-3-9-24-11-14-10-13(6-7-15(14)19(24)26)17-12(2)25(23-22-17)16-5-4-8-21-18(16)20/h4-8,10H,3,9,11H2,1-2H3/i20-1 |
InChI Key |
NYDVTBHNZHBCKX-LRFGSCOBSA-N |
Isomeric SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)[18F])C |
Canonical SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)F)C |
Origin of Product |
United States |
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